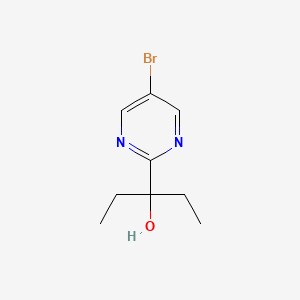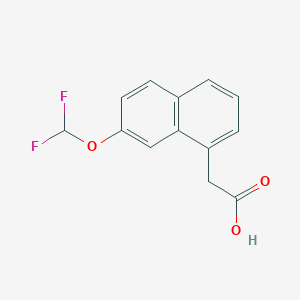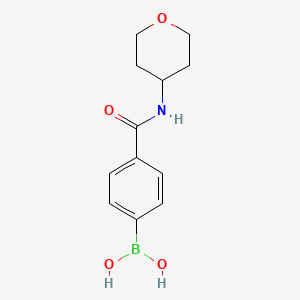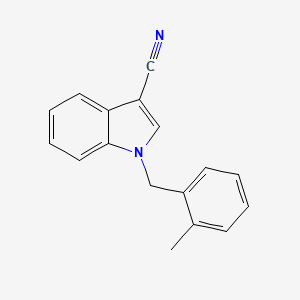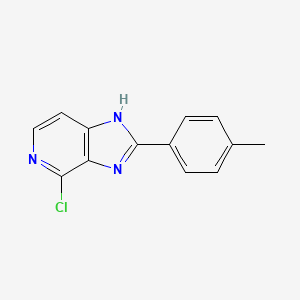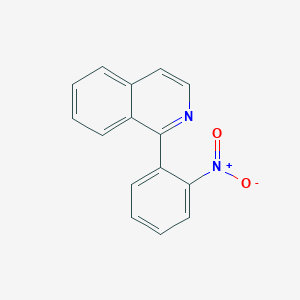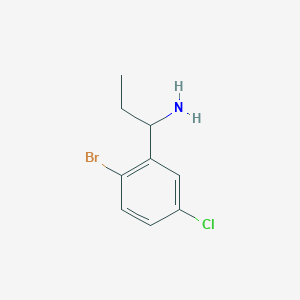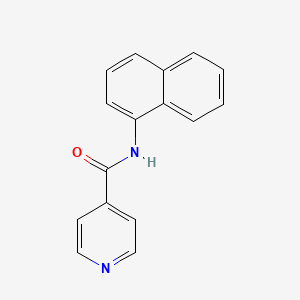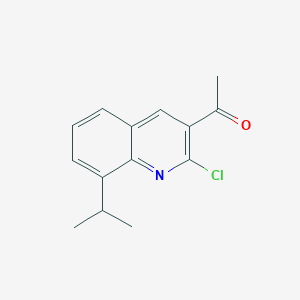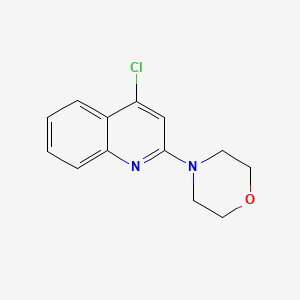
7-((Phenylimino)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((Phenylimino)methyl)quinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-((Phenylimino)methyl)quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 7-((Phenylimino)methyl)quinolin-8-ol is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and luminescent properties .
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions in biological systems. Its ability to chelate metal ions makes it useful in bioimaging and biosensing applications .
Medicine: Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer activities. These properties are being explored for the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of fluorescent dyes and sensors. Its stability and luminescent properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 7-((Phenylimino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can lead to changes in the electronic and structural properties of the metal ions. This chelation process is crucial for its applications in fluorescence sensing and catalysis .
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as zinc, copper, and iron.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A parent compound with similar chelating properties.
7-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in analytical chemistry.
Uniqueness: 7-((Phenylimino)methyl)quinolin-8-ol stands out due to its unique imine group, which allows for additional chemical modifications and interactions.
Propriétés
Numéro CAS |
135307-62-9 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
7-(phenyliminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O/c19-16-13(11-18-14-6-2-1-3-7-14)9-8-12-5-4-10-17-15(12)16/h1-11,19H |
Clé InChI |
QOTJHYRNZCMANT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=CC=N3)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

